molecular formula C10H15N3O2 B13668622 Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate

Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate

Cat. No.: B13668622
M. Wt: 209.24 g/mol
InChI Key: ZPPSDMJIGRSNKB-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound with a unique structure that includes an imidazo[1,2-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with 2-methylimidazole in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate

InChI

InChI=1S/C10H15N3O2/c1-3-15-10(14)8-9-12-7(2)6-13(9)5-4-11-8/h6,8,11H,3-5H2,1-2H3

InChI Key

ZPPSDMJIGRSNKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2=NC(=CN2CCN1)C

Origin of Product

United States

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